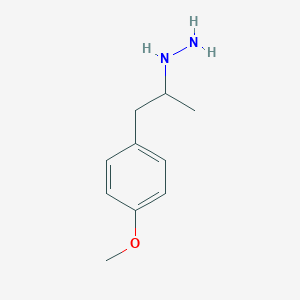
1-(4-Methoxyphenyl)propan-2-ylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)propan-2-ylhydrazine is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is also known as MPHPH and has been studied extensively in recent years for its ability to modulate various physiological and biochemical processes. In
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)propan-2-ylhydrazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its cognitive-enhancing effects. MPHPH has also been shown to modulate the activity of various enzymes and proteins involved in inflammation and cancer growth.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methoxyphenyl)propan-2-ylhydrazine has been shown to have various biochemical and physiological effects in animal models. It can enhance cognitive function and memory, reduce inflammation, and inhibit cancer growth. Additionally, MPHPH has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Methoxyphenyl)propan-2-ylhydrazine in lab experiments is its high purity and yield. Additionally, its ability to modulate various physiological and biochemical processes makes it a versatile compound for studying different medical conditions. However, one limitation of using MPHPH in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxyphenyl)propan-2-ylhydrazine. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPHPH and its effects on various neurotransmitter systems in the brain. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new drugs for treating various medical conditions.
Métodos De Síntesis
The synthesis method for 1-(4-Methoxyphenyl)propan-2-ylhydrazine involves the reaction of 4-methoxyphenylacetone with hydrazine hydrate in the presence of a reducing agent. This method has been optimized and can produce high yields of MPHPH with a purity of over 95%.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)propan-2-ylhydrazine has been studied for its potential therapeutic applications in various medical conditions, including neurological disorders, cancer, and inflammation. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, MPHPH has been shown to enhance cognitive function and memory in animal models.
Propiedades
Número CAS |
1743-42-6 |
|---|---|
Nombre del producto |
1-(4-Methoxyphenyl)propan-2-ylhydrazine |
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-8(12-11)7-9-3-5-10(13-2)6-4-9/h3-6,8,12H,7,11H2,1-2H3 |
Clave InChI |
VIGQYLPJWCMABB-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)NN |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)NN |
Sinónimos |
1-(p-Methoxy-α-methylphenethyl)hydrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



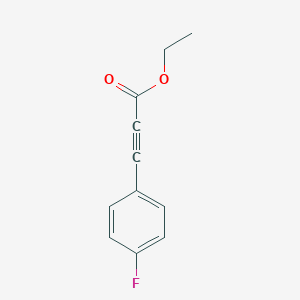
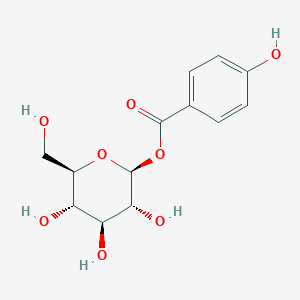
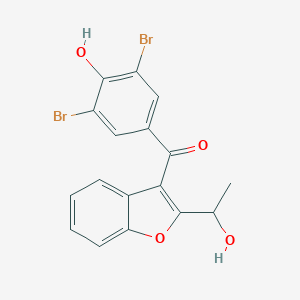
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

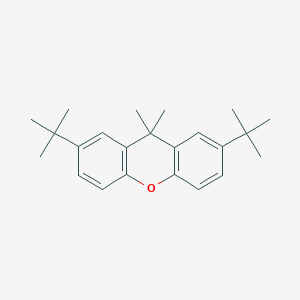
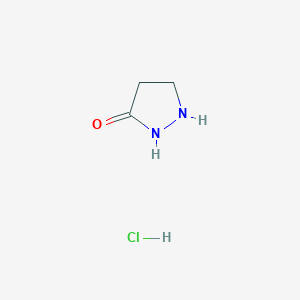
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
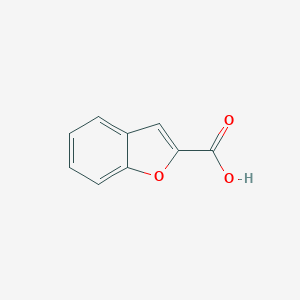
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
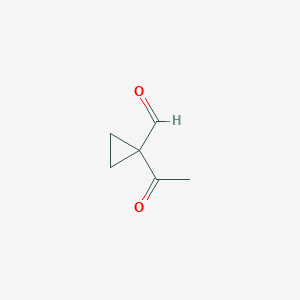
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
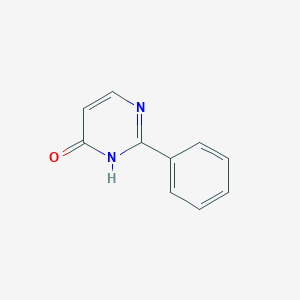
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)